
2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone, also known as ERK5-IN-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential in treating various diseases. It is a potent inhibitor of the extracellular signal-regulated kinase 5 (ERK5), which is a protein kinase that plays a crucial role in cell proliferation, differentiation, and survival.
科学的研究の応用
Antimicrobial Applications
Compounds featuring the 1,3,4-oxadiazole ring and indole moiety have been synthesized and evaluated for their antimicrobial efficacy. For example, compounds synthesized with a focus on incorporating the 1,3,4-oxadiazole nucleus have demonstrated significant antimicrobial activity. This is attributed to the cyclization of hydrazide acid groups into the 1,3,4-oxadiazole nucleus, which enhances their activity against a range of microbial species (Salimon, Salih, & Hussien, 2011). Similarly, novel series of indole-based 1,3,4-oxadiazoles have been synthesized, showing promising antibacterial and antifungal properties (Nagarapu & Pingili, 2014).
Catalytic Behavior and Material Science
The structural motifs similar to the compound of interest have been explored in the context of catalytic behavior and material science. Iron and cobalt complexes bearing related structures have shown good catalytic activities for ethylene reactivity, including oligomerization and polymerization, underlining the potential of such compounds in catalysis and polymer science (Sun et al., 2007).
Antioxidant Activity
The antioxidant potential of compounds incorporating similar structural features has been investigated. Pyrrolyl and selenolopyridine derivatives, for example, have shown remarkable antioxidant activity in comparative studies with ascorbic acid. This suggests the potential use of such compounds in developing antioxidant therapies or supplements (Zaki et al., 2017).
Synthetic Routes and Chemical Transformations
Research has also focused on developing efficient synthetic routes for compounds that share structural similarities with the compound of interest. These studies provide valuable insights into the chemical transformations that such compounds can undergo, potentially leading to new materials or therapeutics with diverse applications (Janda, 2001).
特性
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-2-16-19-20-18(24-16)15-11-13-7-3-4-8-14(13)22(15)12-17(23)21-9-5-6-10-21/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOONJFONZHWLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

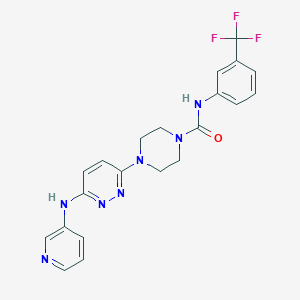
![N-(3-chloro-4-fluorophenyl)-2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2415079.png)
![2-(Furan-2-yl)-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2415083.png)
![3-methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2415085.png)

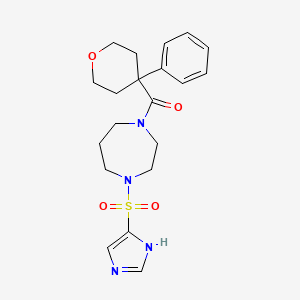
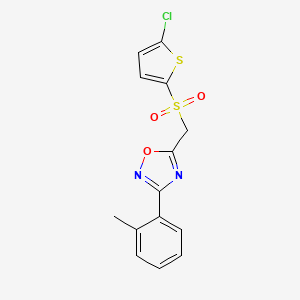
![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2415092.png)
![1-ethyl-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2415094.png)

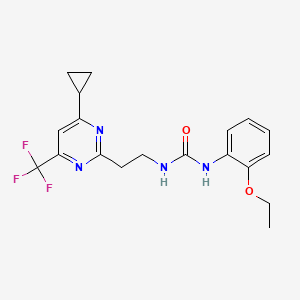
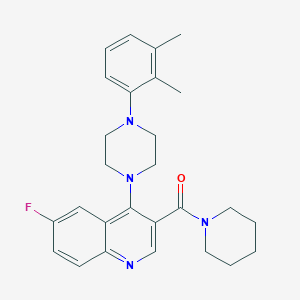
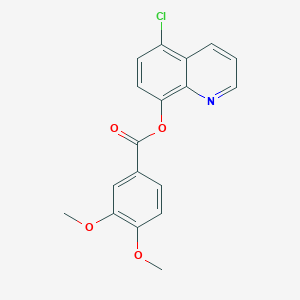
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2415100.png)